2-Methylthioadenosine diphosphate (trisodium)
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Overview
Description
2-Methylthioadenosine diphosphate (trisodium) is a potent purinergic P2Y receptor agonist. It is known for its ability to induce platelet aggregation and inhibit cyclic AMP accumulation in platelets exposed to prostaglandin E1 . This compound has significant applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthioadenosine diphosphate (trisodium) involves the methylation of adenosine diphosphate. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of 2-Methylthioadenosine diphosphate (trisodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is often produced in a liquid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
2-Methylthioadenosine diphosphate (trisodium) primarily undergoes substitution reactions due to the presence of the methylthio group. It can also participate in phosphorylation and dephosphorylation reactions, which are crucial in its biological activity .
Common Reagents and Conditions
Methylating Agents: Methyl iodide, dimethyl sulfate
Phosphorylation Agents: ATP, ADP
Dephosphorylation Agents: Phosphatases
Major Products Formed
The major products formed from the reactions of 2-Methylthioadenosine diphosphate (trisodium) include various phosphorylated and dephosphorylated derivatives. These products are essential in studying the compound’s biological functions .
Scientific Research Applications
2-Methylthioadenosine diphosphate (trisodium) has a wide range of applications in scientific research:
Mechanism of Action
2-Methylthioadenosine diphosphate (trisodium) exerts its effects by binding to purinergic P2Y receptors, specifically P2Y1, P2Y12, and P2Y13. Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. This activation results in platelet aggregation and inhibition of cyclic AMP accumulation .
Comparison with Similar Compounds
Similar Compounds
- Adenosine diphosphate (ADP)
- 2-Methylthioadenosine (2-MeS-Ado)
- Adenosine triphosphate (ATP)
Uniqueness
2-Methylthioadenosine diphosphate (trisodium) is unique due to its high potency and selectivity for P2Y receptors. Compared to ADP, it is more effective in inducing platelet aggregation and inhibiting cyclic AMP accumulation. Its methylthio group enhances its binding affinity and stability, making it a valuable tool in research .
Properties
Molecular Formula |
C11H14N5Na3O10P2S |
---|---|
Molecular Weight |
539.24 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 |
InChI Key |
DYNGCIHMNWOBSU-MSQVLRTGSA-K |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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